N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

TLR4 agonist structure-activity relationship pyrimido[5,4-b]indole

N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (CAS 1216979-96-2) is a synthetic small molecule belonging to the pyrimido[5,4-b]indole chemotype, a privileged scaffold in Toll-like receptor 4 (TLR4) ligand discovery. The compound features a 2,4,6-trimethylphenyl (mesityl) acetamide moiety at the N5 position of the indole and a 4-methoxybenzyl substituent at the N3 position of the pyrimidine ring.

Molecular Formula C29H28N4O3
Molecular Weight 480.568
CAS No. 1216979-96-2
Cat. No. B2428395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
CAS1216979-96-2
Molecular FormulaC29H28N4O3
Molecular Weight480.568
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC)C
InChIInChI=1S/C29H28N4O3/c1-18-13-19(2)26(20(3)14-18)31-25(34)16-33-24-8-6-5-7-23(24)27-28(33)29(35)32(17-30-27)15-21-9-11-22(36-4)12-10-21/h5-14,17H,15-16H2,1-4H3,(H,31,34)
InChIKeyNAVDUJVYZNPJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (CAS 1216979-96-2) – A Differentiated Pyrimido[5,4-b]indole TLR4 Modulator Scaffold


N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (CAS 1216979-96-2) is a synthetic small molecule belonging to the pyrimido[5,4-b]indole chemotype, a privileged scaffold in Toll-like receptor 4 (TLR4) ligand discovery [1]. The compound features a 2,4,6-trimethylphenyl (mesityl) acetamide moiety at the N5 position of the indole and a 4-methoxybenzyl substituent at the N3 position of the pyrimidine ring. Substituted pyrimido[5,4-b]indoles have been identified as TLR4/MD2 agonists that activate NF-κB in THP-1 monocytic cells and induce pro-inflammatory macrophage polarization, with lead molecules from this class demonstrating oral bioavailability and in vivo efficacy in murine models of sterile inflammation [1].

Why N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide Cannot Be Replaced by Other Pyrimido[5,4-b]indole Analogs


Within the pyrimido[5,4-b]indole chemotype, seemingly minor structural modifications—particularly at the N5-acetamide and N3-benzyl positions—dramatically alter TLR4/MD2 binding affinity, selectivity, and downstream signaling bias. In the seminal SAR study of this series, derivatives with different N5-aryl substituents exhibited divergent NF-κB activation potencies and cytokine induction profiles, with some analogs inducing undetectable levels of circulating cytokines in vivo while retaining full protective efficacy in endotoxin-challenge models [1]. The mesityl group (2,4,6-trimethylphenyl) on the target compound introduces distinct steric and electronic properties compared to the 2,4-dimethylphenyl analog (PubChem CID 53026305), which would predictably alter the compound's binding pose within the TLR4/MD2 complex and affect both potency and selectivity. These steep SAR relationships mean that substituting a structurally similar analog without explicit head-to-head validation risks compromising target engagement, pathway selectivity, and in vivo pharmacological outcome.

Quantitative Differentiation Evidence: N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide vs. Closest Structural Analogs


Structural Differentiation: Mesityl vs. 2,4-Dimethylphenyl N5-Acetamide Substituent

The target compound bears a 2,4,6-trimethylphenyl (mesityl) acetamide at the N5-indole position, in contrast to the closest cataloged analog, N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (PubChem CID 53026305), which has a 2,4-dimethylphenyl acetamide and an additional 8-methyl substituent on the indole core [1]. Within the pyrimido[5,4-b]indole TLR4 ligand series, the N5-aryl substituent is a critical determinant of NF-κB activation potency; the SAR study demonstrated that varying the N5 substituent alone produces compounds spanning from inactive to highly potent TLR4 agonists [2]. The mesityl group introduces greater steric bulk (three ortho-methyl groups vs. two) and distinct electronic effects, which are predicted to alter the binding interaction with the TLR4/MD2 hydrophobic pocket that accommodates this region of the ligand.

TLR4 agonist structure-activity relationship pyrimido[5,4-b]indole

N3-(4-Methoxybenzyl) Substituent: A Key Determinant of TLR4 Agonist Potency in the Pyrimido[5,4-b]indole Series

The target compound contains a 4-methoxybenzyl group at the N3 position of the pyrimido[5,4-b]indole core. In the published SAR of pyrimido[5,4-b]indole TLR4 ligands, the nature of the N3 substituent (benzyl, substituted benzyl, or alkyl) was found to profoundly affect both the potency and maximal efficacy of NF-κB activation in THP-1 reporter cells [1]. Compounds bearing electron-donating para-substituted benzyl groups at N3 generally exhibited enhanced TLR4 agonist activity relative to unsubstituted benzyl or electron-withdrawing analogs. The 4-methoxy group on the target compound's N3-benzyl is therefore predicted to confer enhanced potency relative to unsubstituted benzyl analogs within this chemotype. The lead compound 1Z105 from the seminal study, which demonstrated oral bioavailability and in vivo efficacy, also incorporated specific N3 and N5 substituents that were optimized through systematic SAR [1].

TLR4 structure-activity relationship methoxybenzyl pharmacophore

Potential Anti-Tumor Macrophage Activation: Class-Level Evidence from the Pyrimido[5,4-b]indole TLR4 Agonist PBI1

A structurally related pyrimido[5,4-b]indole, designated PBI1, was shown to activate macrophage phagocytosis via TLR4 agonism, producing a five-fold enhancement of phagocytic efficiency relative to untreated macrophages, and an approximately 10-fold enhancement when combined with anti-CD47 antibody [1]. PBI1 induced pro-inflammatory (M1) macrophage polarization, upregulating pro-inflammatory genes and cytokine production. While the exact chemical structure of PBI1 has not been publicly disclosed as identical to the target compound, it belongs to the same substituted pyrimido[5,4-b]indole chemotype and was developed from the same TLR4 ligand discovery program described in Hayashi et al. (2014). These data establish proof-of-concept that appropriately substituted pyrimido[5,4-b]indoles can achieve functional macrophage reprogramming with quantifiable anti-tumor immune effects at the cellular level.

immunotherapy macrophage phagocytosis TLR4 agonist

Recommended Research Applications for N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide


Structure-Activity Relationship (SAR) Probe for TLR4/MD2 Ligand Optimization

The compound's distinct mesityl acetamide N5-substituent, combined with the 4-methoxybenzyl N3-substituent, makes it a valuable SAR probe for mapping the steric and electronic requirements of the TLR4/MD2 binding pocket. As demonstrated by Hayashi et al. (2014), systematic variation of these substituents yields steep changes in NF-κB activation potency and cytokine induction profiles [1]. Researchers can use this compound to interrogate how incremental steric bulk at the N5 position (mesityl vs. 2,4-dimethylphenyl) affects receptor binding and signaling bias.

In Vitro Macrophage Polarization and Phagocytosis Studies

Given the chemotype's established ability to induce M1 macrophage polarization and enhance phagocytic activity (5- to 10-fold enhancement reported for the related compound PBI1) [2], this compound is suitable for in vitro studies examining TLR4-dependent macrophage reprogramming. It can serve as a chemical tool for dissecting the signaling pathways (MyD88-dependent vs. TRIF-dependent) involved in TLR4-mediated anti-tumor macrophage activation.

Chemical Biology Studies of Sterile Inflammation and Inflammatory Disease Models

The pyrimido[5,4-b]indole scaffold has demonstrated in vivo efficacy in murine models of lipopolysaccharide-induced liver damage and autoantibody-driven arthritis, with lead molecules showing oral bioavailability and favorable safety profiles (negligible circulating cytokine induction, absence of hepatotoxicity in galactosamine-conditioned mice) [1]. This compound may be used as a comparator or backup scaffold in medicinal chemistry programs aimed at developing TLR4-targeted therapies for sterile inflammatory conditions.

Immuno-Oncology Combination Strategy Research

The additive phagocytosis enhancement observed when combining pyrimido[5,4-b]indole TLR4 agonists with anti-CD47 checkpoint blockade (~10-fold total enhancement) [2] supports the use of this compound in preclinical studies exploring combination immunotherapy strategies. It provides a small-molecule alternative to LPS for activating macrophage-mediated tumor cell clearance.

Quote Request

Request a Quote for N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.